

Synthesis intermediates containing pyrazole-4-carboxamide scaffolds

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Compound of Interest

Compound Name: 4-amino-N-(1H-pyrazol-4-yl)butanamide

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Technical Guide: Synthesis of Pyrazole-4-Carboxamide Intermediates

Focus: 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic Acid (DFPA)

Executive Summary

The pyrazole-4-carboxamide scaffold represents a cornerstone in modern agrochemical and pharmaceutical design, serving as the pharmacophore for a generation of Succinate Dehydrogenase Inhibitors (SDHIs) such as Fluxapyroxad, Bixafen, and Isopyrazam.

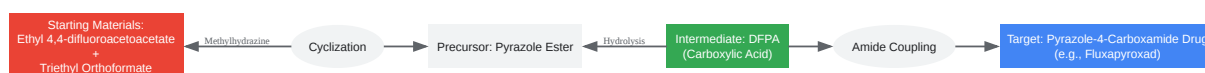
This guide details the synthesis of the critical intermediate: 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (DFPA). Unlike generic preparations, this protocol addresses the primary synthetic bottleneck: regioselectivity during the hydrazine cyclization step. We provide a scalable, self-validating workflow that prioritizes the bioactive 1-methyl-3-difluoromethyl isomer over the inactive 1-methyl-5-difluoromethyl byproduct.

Structural Significance & Retrosynthesis

The 1-methyl-3-(difluoromethyl) motif is not arbitrary. The difluoromethyl group () acts as a lipophilic hydrogen bond donor, modulating binding affinity within the ubiquinone-binding site of Complex II (SDH). The 4-carboxamide linkage provides rigidity, orienting the aromatic "tail" of the inhibitor into the hydrophobic pocket.

Retrosynthetic Analysis

To synthesize DFPA efficiently, we disconnect the amide bond first, leading to the carboxylic acid. The pyrazole ring is constructed via a [3+2] cyclocondensation strategy.



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Figure 1: Retrosynthetic disconnection of the pyrazole-4-carboxamide scaffold showing the critical DFPA intermediate.

Core Synthetic Methodologies

The synthesis is divided into three distinct stages. Each stage includes "Self-Validating Cues"—observable phenomena that confirm the reaction is proceeding correctly without immediate offline analysis.

Stage 1: Formation of the Enol Ether

Objective: Convert ethyl 4,4-difluoroacetoacetate into ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. This "push-pull" alkene is highly reactive toward dinucleophiles.

Reagents:

- Ethyl 4,4-difluoroacetoacetate (1.0 eq)
- Triethyl orthoformate (1.5 eq)

- Acetic anhydride (2.0 eq)

Protocol:

- Charge a reaction vessel with ethyl 4,4-difluoroacetoacetate and acetic anhydride.
- Add triethyl orthoformate dropwise at ambient temperature.
- Heat the mixture to 100–110°C for 4–6 hours. Distill off the low-boiling ethyl acetate/ethanol byproduct if possible to drive equilibrium.
- Self-Validating Cue: The reaction mixture will darken from colorless to deep orange/brown. The cessation of low-boiling distillate indicates reaction completion.
- Concentrate under reduced pressure to obtain the crude enol ether as a viscous oil.

Stage 2: Regioselective Cyclization (The Critical Step)

Objective: React the enol ether with methylhydrazine to form the pyrazole ring. Challenge: Methylhydrazine has two nucleophilic nitrogens. Attack by the internal (

) nitrogen on the

-carbon leads to the desired 3-difluoromethyl isomer. Attack by the terminal (

) nitrogen leads to the unwanted 5-difluoromethyl isomer.

Control Strategy: Low temperature favors the kinetic product (desired isomer).

Protocol:

- Dissolve the crude enol ether from Stage 1 in Ethanol (EtOH) or Toluene (0.5 M concentration).
- Cool the solution to -10°C to 0°C using a cryostat or ice/salt bath.
- Add Methylhydrazine (1.05 eq) dropwise over 60 minutes.

- Caution: Highly Exothermic. Monitor internal temperature strictly; do not allow it to exceed 5°C.
- Self-Validating Cue: A rapid exotherm is observed. If the temperature spikes >10°C, the ratio of the unwanted isomer increases significantly.
- Allow to warm to room temperature (RT) and stir for 2 hours.

Stage 3: Hydrolysis and Isolation

Objective: Saponify the ester to yield the free acid (DFPA).

Protocol:

- Add NaOH (2.0 eq, 10% aq solution) directly to the crude pyrazole ester mixture.
- Stir at RT for 2 hours.
- Workup: Wash the aqueous layer with Dichloromethane (DCM) to remove unreacted organic impurities (and some of the unwanted regioisomer ester if it failed to hydrolyze).
- Acidify the aqueous phase to pH 2–3 using conc. HCl.
- Self-Validating Cue: A thick white precipitate forms immediately upon acidification.
- Filter the solid, wash with cold water, and dry.
- Purification: Recrystallize from Ethanol/Water (1:1) to remove trace 5-isomer.

Mechanistic Insight: Regioselectivity

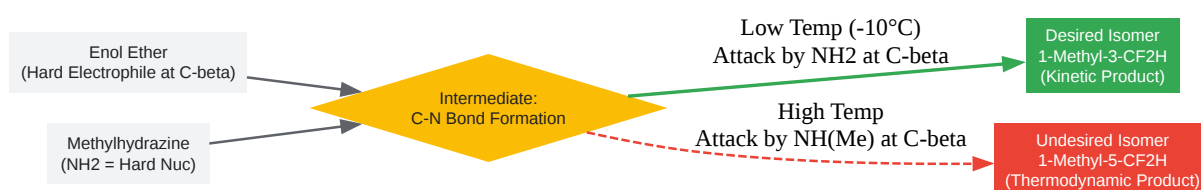
The regioselectivity is governed by the electronic mismatch between the hydrazine and the enol ether.

- Enol Ether: The
-carbon (attached to the ethoxy group) is the hard electrophilic center.
- Methylhydrazine: The terminal

is the harder nucleophile; the internal

is softer but more sterically hindered.

- Pathway: At low temperatures, the harder nucleophile () attacks the harder electrophile (-carbon) first. This intermediate then cyclizes to form the 1-methyl-3-(difluoromethyl) isomer.



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Figure 2: Mechanistic decision tree for regioselective pyrazole formation.

Quantitative Data & Specifications

Parameter	Specification	Notes
Yield (Overall)	65% – 75%	From ethyl 4,4-difluoroacetoacetate
Purity (HPLC)	> 98.5%	Critical for pharmaceutical use
Regioisomer Ratio	> 20:1	3-CF ₂ H vs 5-CF ₂ H (Pre-recrystallization)
Appearance	White Crystalline Solid	Off-white indicates oxidation impurities
Melting Point	150 – 152°C	Sharp range confirms purity

Amide Coupling (Downstream Application)

Once DFPA is synthesized, it is coupled to an amine (e.g., an aniline derivative) to form the final bioactive carboxamide.

Standard Protocol:

- Activation: Convert DFPA to its acid chloride using Thionyl Chloride () and a catalytic drop of DMF. Reflux for 2 hours.
- Coupling: React the acid chloride with the target amine in THF/Pyridine.
- Alternative: Use peptide coupling agents (HATU/DIPEA) in DMF for sensitive substrates, though acid chloride activation is preferred for scale-up due to cost.

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